molecular formula C8H17Br2N B581053 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide CAS No. 1624260-78-1

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide

Cat. No.: B581053
CAS No.: 1624260-78-1
M. Wt: 287.039
InChI Key: CXUCKDBEUJOVIM-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is a chemical compound that belongs to the class of cyclohexylamines. It is commonly used in medical research, environmental research, and industrial research. The compound has a molecular formula of C₈H₁₇Br₂N and a molecular weight of 287.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide typically involves the bromination of N,N-dimethylcyclohexanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The product is then purified and crystallized to obtain the hydrobromide salt .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted cyclohexylamines.

    Oxidation Reactions: Oxidized derivatives of cyclohexylamines.

    Reduction Reactions: Reduced amine derivatives.

Scientific Research Applications

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide has diverse scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylcyclohexanamine
  • N,N-Dimethylcyclohexanamine
  • 4-Bromo-cyclohexanamine

Uniqueness

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-N,N-dimethylcyclohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUCKDBEUJOVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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